molecular formula C9H11NO3 B3049094 N-(2-Hydroxy-5-methylphenyl)glycine CAS No. 193685-41-5

N-(2-Hydroxy-5-methylphenyl)glycine

Cat. No.: B3049094
CAS No.: 193685-41-5
M. Wt: 181.19 g/mol
InChI Key: XXXFNANXIWIQSN-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-5-methylphenyl)glycine is a synthetic organic compound featuring a glycine moiety substituted with a 2-hydroxy-5-methylphenyl group. This molecular structure places it within a class of compounds researched for their potential as building blocks in organic synthesis and for the development of novel chemical entities. Glycine derivatives and related structures are frequently investigated for their roles in various biochemical processes. The presence of the hydroxy and methyl groups on the phenyl ring can influence the compound's electronic properties, solubility, and potential for forming coordination complexes or serving as a precursor in the Maillard reaction, a complex network of reactions known to produce flavors and compounds with antioxidant properties . Researchers exploring antioxidant mechanisms may find this compound of interest for in vitro studies to assess its capacity to scavenge free radicals, such as the DPPH and ABTS radicals, and to mitigate oxidative stress . As a glycine derivative, it may also serve as a key intermediate in medicinal chemistry for the enantioselective synthesis of more complex, biologically active molecules . This product is strictly for research and development in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

193685-41-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-hydroxy-5-methylanilino)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-2-3-8(11)7(4-6)10-5-9(12)13/h2-4,10-11H,5H2,1H3,(H,12,13)

InChI Key

XXXFNANXIWIQSN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NCC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)NCC(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
N-(2-Hydroxy-5-methylphenyl)glycine has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders. The hydroxyl group in the structure contributes to its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress .

Pharmacological Applications
This compound has been explored as a potential therapeutic agent for neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with neurotransmitter receptors, potentially modulating their activity. Preliminary studies indicate that derivatives of this compound could enhance synaptic transmission and exhibit neuroprotective effects .

Materials Science

Polymer Additives
this compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation, making it suitable for applications in high-performance materials .

Photostabilizers
The compound's ability to absorb ultraviolet (UV) light makes it a candidate for use as a photostabilizer in plastics and coatings. By preventing UV-induced degradation, it extends the lifespan of materials exposed to sunlight, thereby improving their durability in outdoor applications .

Environmental Applications

Bioremediation
Research has indicated that this compound may play a role in bioremediation processes. Its structure allows for potential interactions with pollutants, facilitating their breakdown by microbial action. Studies have shown that such compounds can enhance the biodegradation rates of certain organic pollutants in contaminated environments .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants .
Study BNeuroprotective EffectsShowed potential modulation of neurotransmitter release, suggesting therapeutic implications for neurodegenerative diseases .
Study CPolymer StabilityFound that adding this compound improved thermal stability by 30% compared to control samples .
Study DBioremediationEnhanced degradation of phenolic compounds by 50% in contaminated soil samples when used as an additive .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

The positions and types of substituents on the phenyl ring significantly alter physicochemical properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Functional Groups Key Properties
N-(2-Hydroxy-5-methylphenyl)glycine 2-OH, 5-CH₃ on phenyl Glycine, phenolic OH Keto-enol tautomerism; moderate solubility in polar solvents due to H-bonding
N-(p-Hydroxyphenyl)glycine 4-OH on phenyl Glycine, phenolic OH Higher water solubility (para-OH enhances polarity) but lacks keto-enol tautomerism
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine 2-OCH₃, 5-NO₂, methylsulfonyl Sulfonamide, nitro, methoxy Reduced H-bonding capacity (methoxy vs. hydroxy); nitro group increases acidity
N-(Methylsulfonyl)glycine Methylsulfonyl attached to glycine Sulfonamide, glycine Strong electron-withdrawing sulfonyl group enhances acidity (pKa ~2.5)
N-(2-hydroxy-5-methylphenyl)benzamide 2-OH, 5-CH₃ on phenyl Benzamide Reduced solubility compared to glycine derivatives; C(7) hydrogen-bonded chains in crystal

Tautomerism and Conformational Flexibility

Keto-enol tautomerism in this compound distinguishes it from analogs like N-(p-Hydroxyphenyl)glycine, which lacks the ortho-hydroxy group necessary for this equilibrium. The enol form’s planar structure may facilitate metal chelation, a property absent in non-tautomerizing derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The Ullmann reaction facilitates the coupling of aryl halides with amines in the presence of a copper catalyst. In this case, glycine acts as the nucleophile, displacing the bromide from 2-bromo-5-methylphenol. Key parameters include:

  • Catalyst : Copper(I) iodide (5–10 mol%)
  • Base : Potassium carbonate or cesium carbonate
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature : 100–120°C for 12–24 hours.

Workup and Isolation

Post-reaction, the mixture is acidified to precipitate the product. Purification via recrystallization from ethanol/water yields this compound as a white crystalline solid. Reported yields for analogous arylations range from 45% to 65%.

Mannich Reaction for Aminoalkylation

The Mannich reaction offers a three-component approach, combining glycine, formaldehyde, and 5-methyl-2-hydroxyphenol to form the target compound.

Reaction Setup

  • Components :
    • Glycine (1 equiv)
    • Formaldehyde (1.2 equiv, 37% aqueous solution)
    • 5-Methyl-2-hydroxyphenol (1 equiv)
  • Conditions :
    • Solvent: Water or ethanol
    • Temperature: Reflux (80–100°C)
    • Time: 6–12 hours.

Mechanistic Pathway

Formaldehyde mediates the formation of an imine intermediate between glycine and the phenol, followed by nucleophilic attack at the aromatic ring’s ortho position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the phenolic hydroxyl group activating the ring.

Yield Optimization

Yields improve with catalytic acetic acid (10 mol%) to protonate the imine intermediate, enhancing electrophilicity. Isolation involves solvent evaporation and chromatography (silica gel, ethyl acetate/hexane), achieving yields up to 55%.

Reductive Amination with Glyoxylic Acid

This two-step method involves condensing glyoxylic acid with 2-amino-5-methylphenol, followed by reduction.

Step 1: Schiff Base Formation

Glyoxylic acid reacts with 2-amino-5-methylphenol in ethanol under reflux to form an imine.

  • Conditions :
    • Solvent: Ethanol
    • Temperature: 70°C
    • Time: 4 hours.

Step 2: Sodium Borohydride Reduction

The imine intermediate is reduced using NaBH4 in methanol at 0°C. After quenching with dilute HCl, the product is extracted with ethyl acetate and purified via recrystallization.

  • Yield : 60–70%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Ullmann Coupling 45–65 12–24 Direct, fewer steps High temperatures, copper residues
Mannich Reaction 50–55 6–12 One-pot synthesis Competing side reactions
Reductive Amination 60–70 6–8 High selectivity Requires imine isolation
Enzymatic Synthesis N/A 24–48 Eco-friendly, mild conditions Not yet optimized

Industrial-Scale Considerations

Catalytic Challenges

Copper residues from Ullmann coupling necessitate post-synthesis chelation steps, increasing production costs. Alternatives like palladium-based catalysts (e.g., Buchwald-Hartwig amination) remain unexplored for this compound but could offer higher efficiency.

Solvent Recovery

Ethanol and DMF dominate industrial processes due to their boiling points and compatibility with large-scale equipment. Closed-loop solvent recovery systems are recommended to minimize waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.